6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate
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Overview
Description
6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core, an ethyl group, a methyl group, and a sulfonamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving an appropriate precursor such as a hydroxyacetophenone derivative.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced via alkylation reactions using ethylating and methylating agents under basic conditions.
Attachment of the Sulfonamide Moiety: The sulfonamide group is introduced through a sulfonation reaction using a sulfonyl chloride derivative, followed by amination with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE: shares similarities with other chromen derivatives, such as:
Uniqueness
The uniqueness of 6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-(4-METHYLBENZENESULFONAMIDO)-2-PHENYLACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H25NO6S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C27H25NO6S/c1-4-19-15-22-18(3)14-25(29)33-24(22)16-23(19)34-27(30)26(20-8-6-5-7-9-20)28-35(31,32)21-12-10-17(2)11-13-21/h5-16,26,28H,4H2,1-3H3/t26-/m0/s1 |
InChI Key |
NRDMKTZRSXBNSY-SANMLTNESA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1OC(=O)[C@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C)OC(=O)C=C2C |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C)OC(=O)C=C2C |
Origin of Product |
United States |
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